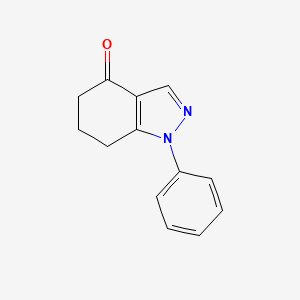
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions under specific conditions. For instance, the reaction of 1,2-dimethoxybiphenylene with dichlorocarbene leads to the formation of chloro(methoxy)-6H-benzo[3,4]cyclobuta[1,2]cyclohepten-6-one derivatives . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid is achieved through various techniques, confirming the formation of the compound through spectral data . These methods could potentially be adapted for the synthesis of "4-Chloro-1-(2-methoxyphenyl)-1-oxobutane."
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as FT-IR, NMR, and X-ray crystallography. For example, the molecular structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid is stabilized by intramolecular hydrogen bonds and further linked into chains by intermolecular hydrogen bonds . The molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is confirmed by X-ray diffraction studies and is in agreement with computed DFT values . These findings suggest that "this compound" may also exhibit specific intramolecular interactions that stabilize its structure.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions of "this compound." For instance, the reaction of 1,2-dimethoxybiphenylene with dichlorocarbene indicates that the compound can undergo reactions with carbenes to form various derivatives . This suggests that "this compound" might also participate in similar reactions, leading to the formation of different products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various analytical techniques. The compound 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid exhibits specific vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, which are determined through computational methods . These properties are crucial for understanding the behavior of "this compound" in different environments and its potential applications.
Aplicaciones Científicas De Investigación
Environmental Estrogens and Toxicology
Research on compounds like Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, highlights the environmental and toxicological concerns associated with certain chemicals. Methoxychlor and its metabolites have shown adverse effects on fertility and development, underscoring the importance of studying the environmental impacts and metabolic pathways of related compounds (Cummings, 1997).
Organic Pollutant Remediation
The enzymatic treatment of wastewater contaminated with organic pollutants, including pesticides and herbicides, has gained attention. Enzymes like laccases and peroxidases, in the presence of redox mediators, have been used to degrade or transform recalcitrant compounds, indicating a potential application area for related chemical structures in pollution control and environmental remediation (Husain & Husain, 2007).
Analytical Chemistry and Surveillance
Analytical methods for detecting and quantifying polychlorinated biphenyls (PCBs) and organochlorine pesticides in environmental samples underscore the significance of such compounds in environmental monitoring and surveillance. Advances in gas chromatography and mass spectrometry techniques have improved the sensitivity and selectivity of detection, important for understanding the distribution and impact of these substances in the environment (Muir & Sverko, 2006).
Chemical Synthesis and Material Science
Studies on chlorocyclobutanones and their derivatives, including reactions leading to the formation of cage compounds, highlight the role of such chemicals in synthetic organic chemistry. The unique reactivity and potential for forming complex structures make these compounds valuable in the synthesis of new materials and chemicals with specific properties (Hassner & Naidorf-Meir, 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-1-(2-methoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZYDAKGGBPTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456611 | |
| Record name | 4-Chloro-1-(2-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40877-17-6 | |
| Record name | 4-Chloro-1-(2-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




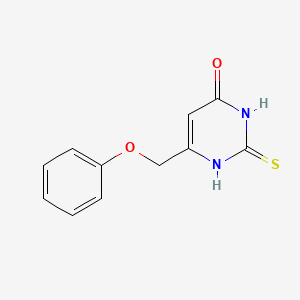
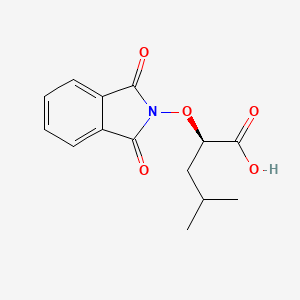
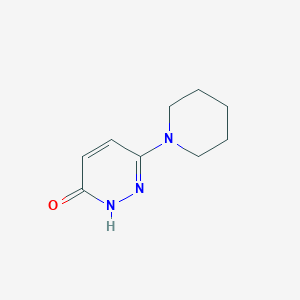
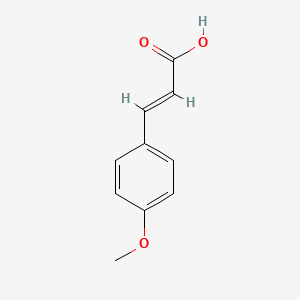

![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)


![3-Phenylimidazo[1,2-a]pyrazine](/img/structure/B3023602.png)
![3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3023603.png)
